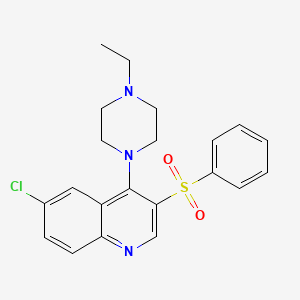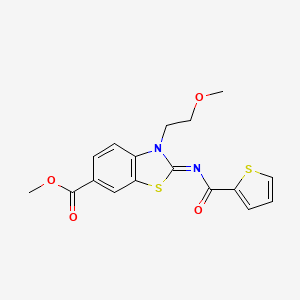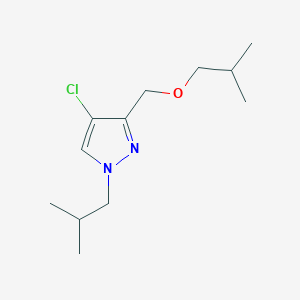
4-chloro-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is a chemical compound that is used in scientific research. It is also known as IBMP, and its chemical formula is C11H19ClN2O. IBMP is a pyrazole derivative that has been found to have interesting biological properties, making it a useful tool for researchers in various fields.
作用机制
The mechanism of action of IBMP is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. IBMP has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that helps to regulate anxiety and mood. IBMP has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
IBMP has been found to have a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects, anti-inflammatory effects, and anti-tumor effects. In animal studies, IBMP has been found to reduce anxiety and depression-like behaviors, as well as to reduce inflammation and inhibit tumor growth. IBMP has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
One advantage of using IBMP in lab experiments is its ability to modulate neurotransmitter systems in the brain, making it a useful tool for studying the central nervous system. IBMP is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using IBMP is its relatively low potency compared to other compounds used in similar studies. Additionally, IBMP has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several potential future directions for research on IBMP. One area of interest is the development of more potent derivatives of IBMP that may have greater efficacy in treating anxiety, depression, inflammation, and cancer. Another area of interest is the study of the long-term effects of IBMP on the central nervous system, as well as its safety and efficacy in human clinical trials. Overall, IBMP is a promising compound with a variety of potential applications in scientific research.
合成方法
The synthesis of IBMP involves the reaction of 4-chloro-3-formylpyrazole with isobutyl methacrylate in the presence of a catalyst. The resulting product is then treated with sodium borohydride to yield IBMP. This synthesis method has been optimized to produce high yields of pure IBMP, making it a cost-effective and reliable method for obtaining the compound.
科学研究应用
IBMP has been used in a variety of scientific research applications, including studies on the central nervous system, inflammation, and cancer. In the central nervous system, IBMP has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. Inflammation studies have shown that IBMP can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as arthritis. In cancer research, IBMP has been found to have anti-tumor effects, making it a potential treatment for various types of cancer.
属性
IUPAC Name |
4-chloro-3-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-9(2)5-15-6-11(13)12(14-15)8-16-7-10(3)4/h6,9-10H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPQQDOHYXYVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

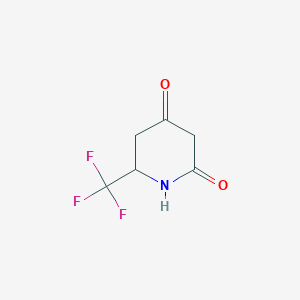
![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B3013929.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B3013930.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B3013931.png)
![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013932.png)
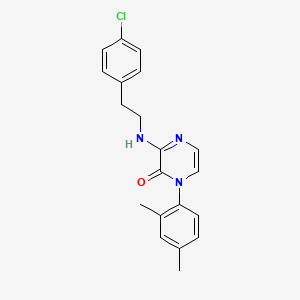
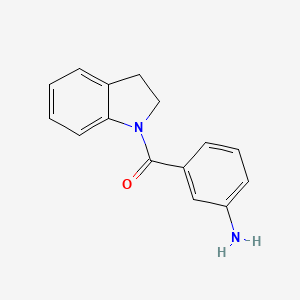
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B3013937.png)

